molecular formula C8H5BrF4O B8175870 (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B8175870
M. Wt: 273.02 g/mol
InChI Key: UUTZPLMLQNZVDE-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, with continuous monitoring and quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde or 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: Various reduced derivatives depending on the reaction conditions.

    Substitution: Substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.

    (4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.

    (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTZPLMLQNZVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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